molecular formula C18H23FO2 B13411594 Estradiol Impurity 11 CAS No. 92817-11-3

Estradiol Impurity 11

Cat. No.: B13411594
CAS No.: 92817-11-3
M. Wt: 290.4 g/mol
InChI Key: KDLLNMRYZGUVMA-PNVOZDDCSA-N
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Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling, the identification and quantification of all potential impurities in an API, is a mandatory requirement by global regulatory authorities. researchgate.netajprd.compharmainfo.in This process is fundamental to ensuring the quality, safety, and efficacy of the final drug product. ijpsjournal.com For steroidal APIs such as estradiol (B170435), which are often highly potent, the control of impurities is especially crucial. researchgate.net The presence of unknown or inadequately controlled impurities can alter the drug's therapeutic effect or introduce unforeseen toxicities. medwinpublishers.com Therefore, a comprehensive impurity profile is essential for batch-to-batch consistency, process validation, and ensuring patient safety. researchgate.netsynzeal.com

Current Landscape of Estradiol Quality Control and Impurity Management

The quality control of estradiol is governed by stringent guidelines from pharmacopoeias and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ontosight.aipharmaoffer.com These regulations mandate strict limits on known and unknown impurities. pharmaoffer.com The European Pharmacopoeia (EP), for instance, lists several potential impurities of estradiol, including one designated as Estradiol Impurity D, which is chemically identified as Δ9,11-Estradiol. cymitquimica.comsimsonpharma.comgoogle.com The management of these impurities involves the development of sophisticated analytical methods capable of separating and quantifying structurally similar compounds. nih.govresearchgate.net

Research Imperatives and Scholarly Contributions Pertaining to Estradiol Impurity 11

Research into this compound, also known as Δ9,11-Estradiol, is driven by several key imperatives. A primary challenge is its structural similarity to estradiol, which makes its separation and quantification analytically demanding. nih.govresearchgate.net Scholarly contributions have focused on developing and validating specific analytical methods, such as high-performance liquid chromatography (HPLC), to effectively resolve Δ9,11-Estradiol from the parent API and other related substances. nih.govresearchgate.netingentaconnect.com Furthermore, research has explored the synthesis of this impurity to serve as a reference standard for these analytical methods. Studies have also investigated the potential biological activity of Δ9,11-Estradiol, as its interaction with estrogen receptors could have physiological consequences.

Delineation of Research Objectives and Scope

The objective of this article is to provide a focused and scientifically rigorous overview of this compound (Δ9,11-Estradiol). The scope is strictly limited to the chemical and analytical aspects of this compound within the context of pharmaceutical science. This includes its chemical identity, methods of synthesis and characterization, and its significance in the quality control of estradiol.

Chemical and Analytical Profile of this compound

A precise understanding of the chemical and analytical characteristics of this compound is paramount for its effective management.

Chemical Identity

This compound is scientifically known as Estra-1,3,5(10),9(11)-tetraene-3,17β-diol , often abbreviated as Δ9,11-Estradiol . It is also listed in the European Pharmacopoeia as Estradiol Hemihydrate EP Impurity D . cymitquimica.com The defining structural feature of this compound is the presence of a double bond between the C9 and C11 positions of the steroid nucleus, which differentiates it from the parent estradiol molecule.

IdentifierValue
Systematic Name(8S,13S,14S,17S)-13-methyl-7,8,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Common NameΔ9,11-Estradiol
Pharmacopoeial NameEstradiol Hemihydrate EP Impurity D
CAS Number791-69-5
Molecular FormulaC18H22O2
Molecular Weight270.37 g/mol

Synthesis and Characterization

The synthesis of Δ9,11-Estradiol for use as a reference standard typically involves the chemical modification of estradiol. A common laboratory-scale synthesis method is the dehydrogenation of estradiol, for instance, by using selenium dioxide as a reagent to introduce the double bond at the 9,11-position.

Characterization of the synthesized impurity is crucial to confirm its identity and purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

TechniquePurposeTypical Findings
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantificationA validated HPLC method using a Kinetex PFP column has been shown to effectively separate Δ9,11-Estradiol from estradiol and other degradation products. nih.govresearchgate.net
Mass Spectrometry (MS)Molecular weight determination and structural confirmationProvides the molecular ion peak corresponding to the molecular weight of 270.37.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation¹H and ¹³C NMR spectra provide the chemical shifts and coupling constants that confirm the presence of the double bond at the 9,11-position and the overall steroid structure.
Infrared (IR) SpectroscopyIdentification of functional groupsShows characteristic absorption bands for the hydroxyl groups and the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92817-11-3

Molecular Formula

C18H23FO2

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17S)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1

InChI Key

KDLLNMRYZGUVMA-PNVOZDDCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)F)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Mechanistic Understanding of Estradiol Impurity 11 Formation and Degradation Pathways

Elucidation of Synthetic Route By-product Formation of Estradiol (B170435) Impurity 11

The synthesis of estradiol is a multi-step process that can inadvertently lead to the formation of various impurities. google.comresearchgate.net The specific pathways for the formation of Estradiol Impurity 11 are intricately linked to the chosen synthetic route and the reaction conditions employed. While the exact commercial synthesis routes are often proprietary, an understanding of common synthetic strategies for steroidal hormones allows for the postulation of likely formation mechanisms.

One potential pathway for the emergence of impurities like this compound involves incomplete reactions or side reactions during the synthesis. For instance, in processes starting from estrone (B1671321), the reduction of the 17-keto group to a 17β-hydroxyl group is a critical step. google.com If this reduction is not completely stereoselective, the epimeric impurity, 17α-estradiol, can be formed. Other impurities can arise from the starting materials or reagents used in the synthesis.

Another critical consideration is the potential for rearrangement or elimination reactions under certain synthetic conditions. For example, acidic or basic conditions, combined with heat, can promote dehydration of the steroidal nucleus, leading to the formation of unsaturated impurities such as ∆⁹(¹¹)-Estradiol, which is also known as Estradiol EP Impurity D. cymitquimica.comallmpus.com The formation of such impurities is highly dependent on the specific reagents, solvents, and purification methods utilized throughout the manufacturing process.

Potential Formation PathwayKey Reactants/ConditionsResulting Impurity Type
Incomplete Stereoselective ReductionEstrone, Reducing AgentsEpimeric Impurities (e.g., 17α-estradiol)
Dehydration ReactionsAcidic/Basic Conditions, HeatUnsaturated Impurities (e.g., ∆⁹(¹¹)-Estradiol)
Side Reactions with ReagentsVarious Structural Analogs
Impurities in Starting MaterialsProcess-Related Impurities

Investigation of this compound Degradation Kinetics and Pathways under Forced Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a drug substance. These studies involve subjecting the compound to stress conditions such as oxidation, hydrolysis, photolysis, and heat to accelerate its decomposition.

Oxidative Degradation Mechanisms of this compound

Estradiol and its related impurities are susceptible to oxidative degradation. The phenolic A-ring of the estradiol molecule is a primary site for oxidation. The presence of oxidizing agents can lead to the formation of various degradation products. For instance, a labile estradiol-related degradant, identified as an epoxy derivative over the C9-C10 bond, has been reported as a new oxidative product of estradiol. nih.gov This suggests that impurities with similar structural features could also be prone to epoxidation or other oxidative transformations. The kinetics of such degradation would likely follow pseudo-first-order kinetics, with the rate dependent on the concentration of the oxidizing agent and environmental factors like temperature and pH.

Hydrolytic Degradation Processes of this compound (Acid- and Base-Catalyzed)

The hydrolytic stability of this compound is a critical parameter. While the core steroidal structure of estradiol is generally stable to hydrolysis, certain functional groups that may be present in an impurity could be susceptible. For example, if the impurity contains ester or ether linkages, these could be cleaved under acidic or basic conditions. The rate of hydrolysis is typically pH-dependent, with either acid or base catalysis accelerating the degradation process. Studies on related estrogen conjugates have shown that hydrolysis is a significant degradation pathway. usda.gov

ConditionPotential ReactionInfluencing Factors
Acid-Catalyzed HydrolysisCleavage of ester or ether bondspH, Temperature, Presence of specific acid catalysts
Base-Catalyzed HydrolysisSaponification of ester bondspH, Temperature, Strength of the base

Photolytic Decomposition Pathways of this compound

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of photosensitive molecules. Estradiol itself has been shown to undergo photodegradation. ijert.orgnih.gov The aromatic A-ring in the estradiol structure is a chromophore that can absorb UV light, leading to electronic excitation and subsequent chemical reactions. The specific photolytic pathways for an impurity would depend on its unique chemical structure and absorption spectrum. Potential reactions include photo-oxidation, photo-rearrangement, and cleavage of chemical bonds. The rate of photolytic degradation is influenced by the intensity and wavelength of the light, as well as the presence of photosensitizers or quenchers in the environment. Studies have shown that the photodegradation of estrogens can be influenced by the solvent and the specific wavelength of light used. murraystate.edu

Thermal Instability and Degradation of this compound

Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions. Thermal degradation of estradiol and its derivatives can lead to a variety of products through complex reaction pathways. A study on the thermal decomposition of ethinylestradiol, a synthetic derivative of estradiol, showed that the main decomposition process occurs in a single step within a specific temperature range. mdpi.comresearchgate.net The thermal stability of this compound would need to be assessed through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its decomposition profile and kinetic parameters.

ParameterDescriptionTypical Measurement Technique
Decomposition TemperatureThe temperature at which the compound begins to degrade.Thermogravimetric Analysis (TGA)
Mass LossThe percentage of mass lost upon heating.Thermogravimetric Analysis (TGA)
Enthalpy of DecompositionThe heat absorbed or released during degradation.Differential Scanning Calorimetry (DSC)
Kinetic Parameters (e.g., Activation Energy)Parameters that describe the rate of degradation as a function of temperature.Isothermal or non-isothermal kinetic analysis of TGA data.

Influence of Formulation Excipients and Manufacturing Processes on this compound Generation

The generation of impurities is not limited to the synthesis of the active pharmaceutical ingredient but can also occur during the formulation and manufacturing of the final drug product. Excipients, which are inactive ingredients in a formulation, can sometimes interact with the drug substance, leading to degradation. nih.gov

Reactive impurities within excipients, such as peroxides in povidone or formaldehyde (B43269) in lactose, can initiate the degradation of estradiol and its impurities. nih.gov The pH of the formulation microenvironment, influenced by acidic or basic excipients, can also catalyze hydrolytic degradation.

Manufacturing processes themselves can introduce stress that promotes impurity formation. For example, heat generated during milling or compression, exposure to light during processing, and the presence of oxygen can all contribute to the degradation of the active ingredient and the formation of new impurities. A study on estradiol implants found that the manufacturing process, which involved melting the estradiol, could lead to the formation of a less stable physical form that was more prone to crystallization and potentially degradation, especially in the presence of higher levels of initial impurities. nih.gov Therefore, careful selection of excipients and optimization of manufacturing process parameters are crucial to minimize the formation of this compound and other related substances in the final drug product.

Advanced Analytical Methodologies for the Detection, Quantification, and Characterization of Estradiol Impurity 11

Chromatographic Separation Techniques for Estradiol (B170435) Impurity 11

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For the analysis of Estradiol Impurity 11, various chromatographic techniques are utilized, each offering distinct advantages in terms of resolution, speed, and selectivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds, making it highly suitable for the analysis of steroids like this compound. The development of a robust and reliable HPLC method is crucial for the accurate quantification of this impurity.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of pharmaceutical compounds. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation of estradiol and its impurities, including this compound, can be effectively achieved using this technique.

A key challenge in the analysis of estradiol impurities is the separation of structurally similar compounds, such as Δ6- and Δ9,11-estradiol. researchgate.netnih.gov A study has described a successful HPLC method for the separation and quantification of estradiol and its degradation products, including Δ9,11-E2. researchgate.net This method employed a KinetexTM PFP (pentafluorophenyl) analytical column with a mobile phase consisting of methanol (B129727) and deionized water. The use of both UV and fluorescence detection allowed for maximal sensitivity and specificity. researchgate.net The pentafluorophenyl stationary phase offers unique selectivity for aromatic and halogenated compounds due to multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. hplcmart.comphenomenex.com

Table 1: HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column Kinetex™ PFP, 150 x 4.6 mm, 2.6 µm
Mobile Phase Methanol / Deionized Water
Detection UV and Fluorescence
Application Separation and quantification of estradiol and its degradation products, including Δ9,11-E2. researchgate.net

Table 2: Validation Data for the HPLC Analysis of Δ9,11-E2

ParameterValue
Limit of Detection (LOD) 0.04 µg/mL
Limit of Quantitation (LOQ) 0.12 µg/mL
Precision (RSD%) < 8%
Linearity (Correlation Coefficient) > 0.998
Source: Adapted from Schulz et al., 2013

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a nonpolar mobile phase, can also be employed for the separation of steroid isomers. researchgate.netsigmaaldrich.com While less common than RP-HPLC for pharmaceutical analysis, NP-HPLC can offer alternative selectivity for highly similar compounds. For the separation of estradiol isomers, which can be challenging, NP-HPLC provides a valuable alternative. researchgate.net A study demonstrated the complete separation of eight different steroids using a novel carbazole-based polymeric stationary phase in both reversed- and normal-phase modes. researchgate.net In the normal-phase mode, a mobile phase of hexane-2-propanol was used. researchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net The transfer of HPLC methods to UPLC systems can shorten analysis times by up to nine-fold. researchgate.net For the analysis of estradiol and its impurities, UPLC coupled with mass spectrometry (UPLC-MS/MS) provides a powerful tool for both quantification and structural characterization.

Several studies have reported the use of UPLC-MS/MS for the analysis of estradiol and its metabolites in various matrices. medpace.comnih.gov These methods typically employ columns such as the Acquity UPLC BEH C18. nih.gov The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities like this compound from the main estradiol peak and other related substances.

Table 3: UPLC System Parameters for Estradiol Analysis

ParameterValue
System Waters Acquity UPLC
Column UPLC BEH C18, 1.7 µm, 2.1 x 150 mm
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Flow Rate 0.3 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
Source: Adapted from a method for quantitation of estrogens and progestogens. nih.gov

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the separation of chiral compounds and isomers, making it a valuable technique for the analysis of steroids. wikipedia.org The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher efficiency compared to HPLC.

SFC coupled with mass spectrometry (SFC-MS/MS) has been used for the analysis of steroid profiles. This technique offers the advantage of being able to separate a wide range of compounds, from non-polar to polar, in a single run. The separation of isomers, which is often a challenge in steroid analysis, can be significantly improved with SFC. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the preliminary screening of impurities. It allows for the simultaneous analysis of multiple samples on a single plate. HPTLC can be used as a screening tool to detect the presence of this compound in raw materials or finished products. For the analysis of steroids, various mobile phases can be used with silica (B1680970) gel HPTLC plates. researchgate.net Following separation, the plates can be visualized under UV light or by using specific derivatizing reagents to detect the impurity spots. While not as quantitative as HPLC or UPLC, HPTLC is an excellent technique for initial purity assessments.

Gas Chromatography (GC) Methodologies for this compound

Gas Chromatography (GC) serves as a fundamental analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of steroid hormones such as estradiol and its impurities, including this compound (also known as Δ9,11-Estradiol), presents challenges due to their low volatility and high polarity stemming from hydroxyl groups. To overcome this, derivatization is a mandatory prerequisite to convert the non-volatile steroid molecules into more volatile and thermally stable analogues suitable for GC analysis. Common derivatization procedures involve the conversion of hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers or methyloxime-trimethylsilyl ethers. endocrine-abstracts.org

Once derivatized, the sample is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. For the analysis of estradiol and its related impurities, columns such as a 30 m x 0.32 mm I.D. HP-5 capillary column are often employed. researchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds and is used for purity assignments and quantification. koreascience.kr GC-FID methods have been developed and validated for determining 17β-estradiol in pharmaceutical preparations, demonstrating good linearity and precision. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis of this compound

For highly complex samples where one-dimensional GC may not provide sufficient resolution, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. This technique utilizes two different capillary columns connected in series via a modulator. The first column typically performs a separation based on boiling point, while the second, shorter column provides a rapid separation based on a different property, such as polarity. The modulator traps fractions from the first column and re-injects them as sharp pulses into the second column.

The primary advantage of GCxGC is its vastly increased peak capacity, which allows for the separation of co-eluting compounds that would overlap in a single-column separation. In the context of estradiol analysis, this is particularly valuable for resolving structurally similar isomers and impurities, such as this compound, from the parent drug (17β-estradiol) and other related substances. While specific published methods detailing the use of GCxGC for this compound are not prevalent, the technique's proven ability to deconvolve complex mixtures makes it an ideal candidate for in-depth impurity profiling in bulk drug substances and pharmaceutical formulations, where trace-level impurities must be distinguished from the main component and matrix interferences.

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantitative Analysis of this compound

Spectroscopic techniques, particularly when hyphenated with chromatographic separation methods, are indispensable for the structural elucidation and quantitative analysis of pharmaceutical impurities. For a compound like this compound, mass spectrometry (MS) stands out as the most powerful and widely used detection technique due to its exceptional sensitivity and specificity. When coupled with either liquid chromatography (LC) or gas chromatography (GC), it provides a robust platform for identifying, characterizing, and quantifying impurities, even at trace levels. farmaciajournal.com These hyphenated techniques are considered superior reference methodologies to older analytical approaches. oup.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry has become the cornerstone of modern analytical chemistry for the study of estrogens and their impurities. farmaciajournal.comnih.gov Its high sensitivity and selectivity allow for reliable measurements even in the presence of larger amounts of other substances, which often simplifies sample preparation procedures. nih.gov The ability of MS to provide molecular weight and structural information through fragmentation patterns makes it an essential tool for the definitive identification of unknown impurities discovered during pharmaceutical development and quality control. For estrogen analysis, where concentrations can be very low, MS-based methods offer a more selective and sensitive alternative to traditional immunoassays. endocrine-abstracts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for analyzing estradiol and its impurities because it can handle thermally labile and non-volatile molecules without the need for derivatization. The separation of this compound (Δ9,11-E2) from 17β-estradiol and other structurally similar degradation products is particularly challenging. ingentaconnect.com

A specific High-Performance Liquid Chromatography (HPLC) method has been developed that successfully achieves this separation. ingentaconnect.com The method employs a Kinetex PFP (pentafluorophenyl) analytical column with a mobile phase consisting of methanol and deionized water. The unique chemistry of the PFP phase provides alternative selectivity to standard C18 columns, enabling the resolution of these closely related isomers. ingentaconnect.com This method was validated for specificity, linearity, precision, and accuracy, proving its suitability for the routine analysis of estradiol impurities. researchgate.netingentaconnect.com Normal phase LC (NP-LC) coupled with MS has also been utilized for the characterization and determination of inherent related structure impurities in batches of β-estradiol. nih.gov

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Δ9,11-E2 and related substances using a validated HPLC method with UV and fluorescence detection. ingentaconnect.com

CompoundLOD (µg/mL)LOQ (µg/mL)
Δ9,11-E2 0.020.05
6α-hydroxy-E20.010.04
6β-hydroxy-E20.020.05
6-keto-E20.010.05
ß-equilenol0.010.04
Δ6-E20.080.25
Data sourced from a study on the separation of estradiol degradation products. ingentaconnect.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of GC with the sensitive and selective detection of MS. As with GC-FID, analysis of this compound via GC-MS requires a derivatization step to increase its volatility. endocrine-abstracts.org This method is highly effective for the determination of estrogens in various matrices. researchgate.net

In a typical GC-MS analysis, after derivatization, the sample is separated on a capillary column (e.g., HP-5) and the eluting compounds are ionized, commonly by electron ionization (EI). researchgate.net The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific characteristic ions are monitored, the method's specificity and sensitivity are greatly enhanced. researchgate.net This approach, historically known as mass fragmentography, allows for reliable measurements of estrogens at the picogram level and is considered more specific than GC with FID detection. researchgate.netnih.gov GC-MS has been successfully applied to quantify various estrogens and their metabolites in complex biological samples like hair and wastewater. researchgate.netbohrium.com

A representative table for a GC-MS method for estrogen analysis is outlined below.

ParameterDescriptionSource
Derivatization Alkyloxycarbonylation and chlorodifluoroacetyl derivatization researchgate.net
Column HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film) researchgate.net
Injection Mode Splitless researchgate.net
Detection Mode Selected Ion Monitoring (SIM) researchgate.net
Detection Limit 1-2 pg researchgate.net
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Definitive Characterization of this compound

Tandem Mass Spectrometry (MS/MS) provides an even higher degree of specificity and is the gold standard for quantitative analysis in complex matrices. oup.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of derivatized or underivatized this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic product ions, and these product ions are then detected by a second mass analyzer. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, is exceptionally selective, as it requires a compound to meet two mass criteria (precursor and product ion masses) to be detected. typeset.io LC-MS/MS methods have been developed for the simultaneous, sensitive, and accurate quantification of estradiol and estrone (B1671321) in human serum and are considered a reference methodology. oup.comnih.gov Derivatization with agents like dansyl chloride can be used to improve ionization and achieve very low limits of quantification. oup.comoup.com

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass of an ion with extremely high accuracy (typically to within 5 parts per million). This allows for the determination of a compound's elemental formula, providing definitive structural confirmation. nih.gov HRMS is a leading technology for broadly profiling chemical agents and related biomolecules. acs.org When coupled with UHPLC, HRMS instruments like the Orbitrap can resolve target compounds from co-eluting interferences in the mass-to-charge domain, which might not be separated chromatographically. thermofisher.com For impurity identification, the accurate mass measurement provided by HRMS is critical for distinguishing between isomers and confirming the identity of unknown degradation products or metabolites, such as distinguishing Δ9,11-Estradiol from other C18H22O2 isomers. nih.govthermofisher.com

Electron-Activated Dissociation (EAD) in Mass Spectrometry for Isomeric Differentiation of this compound

Mass spectrometry (MS) is a powerful tool for the analysis of pharmaceutical impurities. However, conventional fragmentation techniques like collision-induced dissociation (CID) can sometimes be insufficient for differentiating between isomers. Electron-Activated Dissociation (EAD) has emerged as a valuable alternative for the structural elucidation of complex molecules, including steroids and their impurities. sciex.comsepscience.com

EAD utilizes a beam of electrons to induce fragmentation of precursor ions. This process can generate unique fragment ions that are not typically observed with CID, providing more detailed structural information. sciex.com This is particularly useful for distinguishing between positional and stereoisomers, a common challenge in the analysis of steroid impurities. sciex.comsciex.com The ability of EAD to produce distinct fragmentation patterns for closely related isomers makes it a powerful tool for the unambiguous identification of this compound, even in the presence of other structurally similar compounds. sepscience.comsciex.com

Table 1: Comparison of Fragmentation Techniques for Isomer Differentiation

FeatureCollision-Induced Dissociation (CID)Electron-Activated Dissociation (EAD)
Mechanism Collisional activation with an inert gasInteraction with a beam of electrons
Fragment Ions Typically produces b and y ions for peptidesProduces a wider variety of fragment ions, including c and z ions for peptides
Isomer Differentiation Can be challenging for some isomersOften provides unique fragment ions for effective differentiation
Application to Steroids Commonly used, but may lack specificity for some impuritiesOffers enhanced structural elucidation for complex steroid isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.arresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. emerypharma.com

For the structural characterization of this compound, a combination of 1D and 2D NMR experiments is employed.

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. For this compound, specific chemical shifts would be expected for the protons and carbons associated with the C9-C11 double bond, distinguishing it from estradiol. vulcanchem.comnih.gov

2D NMR: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the complete molecular structure. emerypharma.comresearchgate.net

COSY establishes correlations between coupled protons, helping to identify adjacent protons in the structure. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms. emerypharma.com

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different parts of the molecule and confirming the position of the C9-C11 double bond in this compound. emerypharma.com

Table 2: Key NMR Experiments for this compound Characterization

NMR ExperimentInformation ProvidedRelevance to this compound
¹H NMR Proton chemical shifts, integration, and couplingIdentifies protons near the C9-C11 double bond.
¹³C NMR Carbon chemical shiftsDifferentiates the sp² carbons of the double bond from the sp³ carbons in estradiol.
COSY ¹H-¹H correlationsEstablishes proton connectivity throughout the steroid backbone.
HSQC Direct ¹H-¹³C correlationsAssigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlationsConfirms the position of the C9-C11 double bond and the overall structure.

For complex mixtures containing low-level impurities, isolating a sufficient quantity of the impurity for off-line NMR analysis can be challenging. Hyphenated techniques like on-line Liquid Chromatography-NMR (LC-NMR) and integrated LC-NMR/Mass Spectrometry (LC-NMR/MS) provide a powerful solution. wisdomlib.orgnih.govwiley.com

In an LC-NMR system, the eluent from the HPLC column flows directly into the NMR spectrometer, allowing for the acquisition of NMR data on separated components in real-time. wisdomlib.org This is particularly advantageous for identifying unknown impurities. conicet.gov.arwisdomlib.org The addition of a mass spectrometer in an integrated LC-NMR/MS setup provides complementary information on the molecular weight of the impurity, further aiding in its identification. nih.govspectroscopyonline.com This integrated approach is highly efficient for the structural elucidation of trace-level impurities like this compound without the need for laborious isolation procedures. conicet.gov.arspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD) for this compound Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used detection method in High-Performance Liquid Chromatography (HPLC). mdpi.com A Diode Array Detector (DAD) can acquire a full UV-Vis spectrum at each point in the chromatogram. shimadzu.be

The extended conjugation in this compound, due to the additional double bond in the steroid B-ring, results in a different UV absorption spectrum compared to estradiol. vulcanchem.com This difference in the chromophore allows for the selective detection and quantification of this compound in the presence of the API. The specific wavelength of maximum absorbance (λmax) for this compound can be used to optimize the detection sensitivity. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. edqm.euscispace.com The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) groups and the aromatic ring, similar to estradiol. vulcanchem.comnist.gov However, the presence of the additional C=C double bond in the B-ring would give rise to a specific C=C stretching vibration, which can be used to differentiate it from the parent drug. vulcanchem.com

Table 3: Characteristic IR Absorption Frequencies

Functional GroupTypical Wavenumber (cm⁻¹)Relevance to this compound
O-H (hydroxyl)3200-3600Presence of hydroxyl groups at C3 and C17. vulcanchem.com
C=C (aromatic)1450-1600Aromatic A-ring of the steroid.
C=C (alkene)1620-1680C9-C11 double bond. vulcanchem.com
C-O (alcohol)1000-1260Stretching vibrations of the C-O bonds.

Method Validation Strategies for this compound Analysis in Compliance with ICH Guidelines

Any analytical method used for the quantification of impurities in a pharmaceutical product must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. arlok.combepls.com The validation of an analytical method for this compound would involve demonstrating its specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ingentaconnect.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. This is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. ingentaconnect.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ingentaconnect.com

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ingentaconnect.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. ingentaconnect.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ingentaconnect.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ingentaconnect.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ingentaconnect.com The LOQ for an impurity method must be at or below the reporting threshold specified by ICH guidelines. ingentaconnect.com

Specificity and Selectivity Assessment for this compound

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes the active pharmaceutical ingredient (API), estradiol, other related impurities, and degradation products.

A common approach to demonstrate specificity is to spike the drug product or a placebo matrix with this compound and other potential interferents. The analysis of these spiked samples should demonstrate that the chromatographic peak for this compound is well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector is also a valuable tool. The UV-Vis spectra across the peak of interest should be consistent, indicating that the peak is not composed of co-eluting compounds.

Table 1: Representative Data for Specificity Assessment by HPLC-UV

CompoundRetention Time (min)Resolution from this compound
Estradiol10.2> 2.0
This compound 12.5 N/A
Estrone9.8> 2.0
Other Related Impurity A11.8> 1.5
Placebo Peak 14.5> 2.0

Linearity and Range Determination for this compound

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r² > 0.99) is typically required to demonstrate linearity.

Table 2: Example Linearity Data for this compound by UPLC-MS/MS

Concentration (µg/mL)Peak Area (arbitrary units)
0.051,250
0.102,480
0.256,300
0.5012,450
1.0025,100
Linear Regression Analysis Result
Correlation Coefficient (r²)0.9998
Slope25,050
Intercept50

Accuracy and Precision Evaluation of this compound Quantification

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the impurity spiked into a sample matrix. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering different days, analysts, or equipment), and reproducibility (inter-laboratory precision).

Table 3: Accuracy and Precision Data for this compound

Spiked Concentration (µg/mL)Accuracy (% Recovery) Repeatability (RSD%) Intermediate Precision (RSD%)
0.198.51.82.5
0.5101.21.21.9
1.099.80.91.5

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits can be determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ Values for this compound by Different Analytical Techniques

Analytical TechniqueLOD (ppm)LOQ (ppm)
HPLC-UV (254 nm)0.150.50
UPLC-MS/MS0.020.07
GC-FID1.204.00

Robustness and Ruggedness Testing of Analytical Methods for this compound

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For an HPLC method, robustness would be tested by slightly varying parameters like the mobile phase composition, pH, column temperature, and flow rate. The impact of these changes on the resolution, peak shape, and quantification of this compound would be evaluated.

Table 5: Robustness Testing Parameters and Acceptance Criteria for an HPLC Method

ParameterVariationAcceptance Criteria for this compound
Mobile Phase Composition± 2% organicResolution > 1.5; Tailing factor < 2.0
pH of Aqueous Phase± 0.2 unitsRetention time shift < 5%
Column Temperature± 5 °C%RSD of peak area < 2.0%
Flow Rate± 0.1 mL/min%RSD of peak area < 2.0%

Isolation, Purification, and Reference Standard Synthesis of Estradiol Impurity 11

Preparative Chromatographic Techniques for Estradiol (B170435) Impurity 11 Isolation

The isolation of Estradiol Impurity 11 from bulk estradiol or its synthetic reaction mixtures necessitates robust and scalable purification techniques. Preparative chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for achieving the high purity levels required for reference standards and further analytical studies.

Preparative HPLC for Scalable Isolation of this compound

Preparative High-Performance Liquid Chromatography (HPLC) is a principal method for the scalable isolation of this compound. This technique is an extension of analytical HPLC, adapted for purifying larger quantities of material. The development of a preparative HPLC method hinges on the successful optimization of an analytical-scale separation, which can then be scaled up.

For the separation of ∆9(11)-Estradiol from estradiol and other related impurities, a reversed-phase HPLC approach is typically employed. The structural similarity between estradiol and ∆9(11)-Estradiol, differing only by the presence of a double bond in the C-ring, presents a significant chromatographic challenge researchgate.netnih.gov.

A common strategy involves the use of a C18 stationary phase, which separates compounds based on their hydrophobicity. To enhance the resolution between the closely eluting estradiol and ∆9(11)-Estradiol, columns with alternative selectivities, such as those with a pentafluorophenyl (PFP) stationary phase, have been shown to be effective researchgate.netnih.gov. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often water with a small amount of acid (e.g., phosphoric acid) to improve peak shape.

The transition from an analytical to a preparative scale requires careful consideration of several parameters to maintain the separation efficiency while increasing the throughput. This involves increasing the column diameter and particle size of the stationary phase, as well as adjusting the flow rate and sample loading. Mass-directed purification can be integrated into the preparative HPLC system to specifically trigger the collection of fractions containing the target impurity, thereby streamlining the isolation process.

Table 1: Illustrative Preparative HPLC Parameters for this compound Isolation

ParameterCondition
Column C18 or PFP, ≥ 20 mm internal diameter
Particle Size 5-10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized based on analytical separation
Flow Rate Scaled up from analytical method
Detection UV at an appropriate wavelength (e.g., 225 nm)
Sample Loading Maximized without compromising resolution

Crystallization and Solvent Extraction Methodologies for this compound Enrichment

Prior to final purification by preparative chromatography, enrichment of this compound can be achieved through classical chemical techniques such as crystallization and solvent extraction. These methods exploit differences in the physicochemical properties of the impurity and the main estradiol API.

Crystallization is a powerful technique for purifying solid compounds. The solubility of estradiol and its impurities is dependent on the solvent system and temperature. By carefully selecting a solvent or a mixture of solvents, it is possible to create conditions where either the desired impurity or the main component selectively crystallizes, thus enriching the other in the mother liquor. For instance, estradiol is known to form different crystalline structures, including a hemihydrate, and the presence of impurities can influence the crystallization process nih.govgoogle.comnih.gov. While specific crystallization conditions for ∆9(11)-Estradiol are not extensively detailed in publicly available literature, general principles of steroid crystallization would apply. This involves dissolving the crude mixture in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The choice of solvent is critical and can range from alcohols like methanol and ethanol to mixtures with water or other organic solvents.

Solvent extraction, another fundamental technique, relies on the differential partitioning of compounds between two immiscible liquid phases. While the structural similarity between estradiol and ∆9(11)-Estradiol makes a highly selective liquid-liquid extraction challenging, it can be employed as an initial clean-up step to remove more structurally diverse impurities. The choice of solvents would be based on the polarity of the compounds, with a typical system involving an aqueous phase and an immiscible organic solvent like ethyl acetate or dichloromethane.

De Novo Chemical Synthesis of Certified Reference Standards for this compound

The availability of a certified reference standard is essential for the accurate quantification and identification of an impurity in pharmaceutical quality control. When an impurity cannot be isolated in sufficient quantity and purity from the API, a de novo chemical synthesis is required. The synthesis of this compound (∆9(11)-Estradiol) can be approached through several synthetic routes, often starting from readily available steroid precursors.

One plausible synthetic strategy involves the dehydration of a suitable 9-hydroxy or 11-hydroxy estradiol derivative. For example, the synthesis of a 9,11-didehydro derivative of an abeo-estradiol analogue has been reported, which involves an acid-catalyzed cyclization followed by deprotection publish.csiro.au. A similar strategy could be adapted for the synthesis of ∆9(11)-Estradiol.

A key step in the synthesis of ∆9(11)-Estradiol involves the introduction of the double bond between the C9 and C11 positions. This can be achieved through an elimination reaction from a precursor with a suitable leaving group at either the C9 or C11 position. For instance, the treatment of 9α-hydroxy-8α-estra-1,3,5(10)-triene derivatives with a dehydrating agent can lead to the formation of the desired ∆9(11)-tetraene system google.com.

The following table outlines a generalized synthetic approach based on literature precedents for related steroid modifications.

Table 2: Generalized Synthetic Scheme for this compound

StepReactionReagents and Conditions
1 Introduction of a hydroxyl group at C9 or C11 of an estradiol precursore.g., Hydroboration-oxidation of an appropriate unsaturated precursor
2 Protection of other reactive functional groups (e.g., phenolic hydroxyl)Standard protecting group chemistry
3 Dehydration to form the C9-C11 double bondAcid or base-catalyzed elimination
4 Deprotection of functional groupsRemoval of protecting groups
5 PurificationColumn chromatography, Crystallization

Comprehensive Characterization of Synthesized this compound Reference Materials

Once synthesized and purified, the reference material for this compound (∆9(11)-Estradiol) must be comprehensively characterized to confirm its identity and purity. This involves a battery of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the vinyl proton at C11, and the various steroidal methylene and methine protons. The ¹³C NMR spectrum would provide the chemical shifts for all carbon atoms in the molecule, with the olefinic carbons at C9 and C11 being of particular diagnostic value. While a complete, assigned NMR dataset for ∆9(11)-Estradiol is not readily available in a single public source, data for estradiol and related compounds can be used for comparative analysis researchgate.netnih.govhmdb.cahmdb.ca.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of estradiol shows a characteristic molecular ion peak nist.gov. The mass spectrum of ∆9(11)-Estradiol would be expected to have a molecular ion corresponding to its molecular formula (C₁₈H₂₂O₂) and a fragmentation pattern that can help to confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of ∆9(11)-Estradiol would exhibit characteristic absorption bands for the hydroxyl groups (O-H stretching), the aromatic ring (C=C stretching), and the C-O bonds. The presence of the C=C double bond in the C-ring might also give rise to a specific absorption band nist.govscispace.comresearchgate.net.

Chromatographic and Other Characterization:

Purity Assessment by HPLC: The purity of the synthesized reference standard is typically determined by HPLC, often using the same or a similar method developed for its analytical determination in the API. The purity is usually reported as a percentage area of the main peak.

Melting Point: The melting point is a physical property that can be used as an indicator of purity. A sharp melting point range is indicative of a pure compound.

Table 3: Key Characterization Data for this compound (∆9(11)-Estradiol)

Analytical TechniqueExpected Observations
¹H NMR Signals for aromatic protons, a vinyl proton, and steroidal protons.
¹³C NMR Resonances for aromatic, aliphatic, and olefinic carbons (C9 and C11).
Mass Spectrometry Molecular ion peak corresponding to C₁₈H₂₂O₂ and a characteristic fragmentation pattern.
IR Spectroscopy Absorption bands for -OH, aromatic C=C, and C-O functional groups.
HPLC Purity High percentage area (typically >98%) for the main peak.
Melting Point A sharp and defined melting range.

Application of Quality by Design Qbd and Process Analytical Technology Pat in Estradiol Impurity 11 Control

QbD Principles in Analytical Method Development and Validation for Estradiol (B170435) Impurity 11

Analytical Quality by Design (AQbD) involves a systematic approach to method development, starting with predefined objectives and emphasizing method understanding and control based on sound science and quality risk management. researchgate.netyoutube.com This proactive approach ensures that the analytical method is robust and consistently meets its intended performance criteria throughout its lifecycle.

The first step in applying QbD to the analytical method for Estradiol Impurity 11 is to define the Analytical Target Profile (ATP), which outlines the goals of the method. Subsequently, Critical Method Attributes (CMAs) are identified. These are the performance characteristics of the method that must be maintained to ensure the quality of the analytical results. For the analysis of this compound, typically by a High-Performance Liquid Chromatography (HPLC) method, the CMAs would include specificity, accuracy, precision, and robustness. chromatographyonline.comhumanjournals.com

A risk assessment, often facilitated by an Ishikawa (fishbone) diagram, is employed to identify the method parameters that could potentially impact these CMAs. researchgate.net For an HPLC method, these parameters might include the mobile phase composition, pH, column temperature, flow rate, and detector wavelength.

Table 1: Hypothetical Critical Method Attributes (CMAs) and Potential Critical Method Parameters (CMPs) for this compound Analysis

Critical Method Attribute (CMA)Potential Critical Method Parameter (CMP)
Resolution between Estradiol and this compoundMobile Phase Composition (% Organic), Mobile Phase pH, Column Type, Column Temperature
Peak Tailing for this compoundMobile Phase pH, Column Chemistry, Flow Rate
Sensitivity (Limit of Detection/Quantitation)Detector Wavelength, Injection Volume, Mobile Phase Composition
Retention Time of this compoundMobile Phase Composition (% Organic), Flow Rate, Column Temperature
Method Robustness Small variations in all CMPs

Once the potential critical method parameters are identified, Design of Experiments (DoE) is utilized to systematically study their effects on the CMAs. ceon.rsnih.gov This statistical approach allows for the efficient exploration of the relationships between the method parameters and the method's performance. A well-designed experiment can reveal not only the individual effects of each parameter but also their interactions. scielo.br

The knowledge gained from the DoE studies is used to establish a Method Operable Design Region (MODR), also known as the design space. humanjournals.comchromatographytoday.com The design space is a multidimensional combination and interaction of input variables (e.g., mobile phase pH, column temperature) that have been demonstrated to provide assurance of quality. Operating within this defined space is not considered a change and maintains the method's validated state.

For the analysis of this compound, the design space would define the ranges for parameters like mobile phase composition and column temperature that consistently achieve the required resolution and peak shape.

Table 2: Hypothetical Design of Experiments (DoE) for HPLC Method Optimization for this compound

FactorLevel 1Level 2Level 3
A: Mobile Phase pH 3.04.56.0
B: Column Temperature (°C) 303540
C: % Acetonitrile in Mobile Phase 404550

This table represents a simplified experimental design. A full factorial or fractional factorial design would be employed to systematically evaluate these parameters.

A control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. sigmaaldrich.comispe.org For the analytical method of this compound, the control strategy would include the established design space, system suitability tests, and ongoing method performance verification.

System suitability testing is a critical component of the control strategy, performed before each analysis to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and verifying parameters such as resolution, peak asymmetry, and retention time are within predefined limits.

Table 3: Hypothetical Control Strategy for the Analytical Method of this compound

Element of Control StrategyDescriptionAcceptance Criteria
Design Space The established multidimensional combination of method parameters that assure method performance.Operation within the defined ranges for mobile phase pH, column temperature, and % acetonitrile.
System Suitability Test (SST) Performed prior to sample analysis to ensure the performance of the chromatographic system.Resolution between Estradiol and this compound > 2.0; Tailing factor for this compound < 1.5.
Method Monitoring Periodic evaluation of method performance to detect and address any trends or shifts over time.Monitoring of control charts for SST parameters and impurity levels in control samples.

Integration of PAT for Real-time Monitoring and Control of this compound during Manufacturing Processes

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. dissolutiontech.comwikipedia.org The integration of PAT can provide real-time or near-real-time monitoring of the formation of this compound during the manufacturing process of the active pharmaceutical ingredient (API). jetir.orgprocess-insights.com

By implementing in-line or on-line analytical tools, manufacturers can gain a deeper understanding of the process and identify the critical process parameters (CPPs) that influence the formation of this compound. nih.govusp.org This allows for proactive control of the process to minimize the formation of this impurity, rather than relying solely on end-product testing.

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools that can be implemented in-line to monitor chemical reactions in real-time. jetir.org For the synthesis of estradiol, these techniques could potentially be used to monitor the concentration of reactants, intermediates, and the formation of this compound. The data generated can be used to build predictive models that correlate spectral data with the concentration of the impurity, enabling real-time process control.

Table 4: Potential PAT Tools for Real-time Monitoring of this compound

PAT ToolPoint of ImplementationMonitored AttributePotential for Control
In-line NIR Spectroscopy Reaction vessel during estradiol synthesisConcentration of reactants, intermediates, and this compoundReal-time adjustment of reaction parameters (e.g., temperature, reagent addition) to minimize impurity formation.
On-line HPLC Downstream processing (e.g., crystallization)Purity of estradiol and concentration of this compoundControl of crystallization parameters to enhance impurity purging.
Raman Spectroscopy Final API drying stagePolymorphic form and residual impurity levelsOptimization of drying time and temperature to ensure final product quality.

By integrating QbD principles into analytical method development and leveraging PAT for real-time process monitoring, a robust and comprehensive control strategy for this compound can be established. This approach not only ensures the quality and consistency of the final drug product but also enhances process efficiency and reduces the risk of batch failures.

Computational Chemistry and In Silico Approaches for Estradiol Impurity 11 Prediction and Characterization

Molecular Modeling and Simulation of Estradiol (B170435) Impurity 11 Formation Mechanisms

Molecular modeling techniques are pivotal in elucidating the potential chemical reactions that lead to the formation of Estradiol Impurity 11. By simulating the interactions of atoms and molecules, researchers can map out reaction pathways, identify transition states, and calculate the energy barriers associated with the formation of an impurity.

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) are used to study the electronic structure of molecules involved in a reaction. researchgate.netresearchgate.net For an impurity formed via a dehydration reaction (e.g., creating a double bond involving the C11 position), DFT can calculate the energetics of protonation of the hydroxyl group, the subsequent loss of a water molecule to form a carbocation intermediate, and the final proton abstraction to form the double bond. This allows for a theoretical assessment of the reaction's feasibility under various pH and temperature conditions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of estradiol in solution or in the presence of other reactants or catalysts over time. nih.govnih.govnsf.gov These simulations provide insights into the conformational changes and intermolecular interactions that may precede a chemical reaction. For instance, an MD simulation could reveal how the steroid backbone's flexibility might influence the accessibility of the C11 position to reactive species, thereby affecting the rate of impurity formation.

Common Computational Techniques: Various computational methods are employed to model steroid structures and reaction energetics. The choice of method depends on the desired balance between accuracy and computational cost.

Method TypeExamplesApplication in Impurity Formation
Quantum Mechanics (QM) Density Functional Theory (DFT), Ab initio methodsCalculating reaction energies, mapping transition states, studying electronic effects. researchgate.netresearchgate.net
Semi-Empirical AM1, PM3Faster estimation of molecular geometries and heat of formation for large systems.
Molecular Mechanics (MM) MM2, CHARMM, AMBERSimulating conformational changes and intermolecular interactions in large systems. nih.gov
Hybrid QM/MM ---Studying a reaction in a complex environment (e.g., an enzyme active site) by treating the reactive center with QM and the surroundings with MM.

In-silico Prediction of Potential Degradation Products and this compound Structures

Beyond formation, understanding how this compound might degrade is crucial for stability studies and identifying further potential impurities. In-silico tools can predict the likely degradation products under various stress conditions (e.g., acid, base, oxidation, light).

Expert systems, which are software programs containing a knowledge base of chemical reaction rules, are commonly used for this purpose. researchgate.net When the structure of this compound is input, these systems apply rules for common degradation reactions like hydrolysis, oxidation, and photolysis to predict a ranked list of possible products. For example, if the impurity contains an oxidizable functional group, the software can predict the corresponding oxidized derivatives. researchgate.netacs.org

Several software tools are available to predict degradation pathways:

Zeneth: A commercially available program that uses a knowledge base of transformations to predict degradation pathways under different conditions. acs.orgbohrium.com

DELPHI: An expert system developed to predict degradants of pharmaceuticals under stress testing conditions based on the drug's structure and literature precedents. researchgate.net

Nanoreactor: A newer tool that uses quantum mechanics and metadynamics to explore reaction pathways without relying on pre-defined rules. youtube.com

These programs can help analytical chemists anticipate which degradation products to look for during stability testing, streamlining method development.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies Related to this compound

SAR and QSAR studies are computational methods used to correlate a molecule's chemical structure with its biological activity. nih.gov These are critical for assessing the potential toxicological risk of impurities, such as their ability to bind to biological targets like the estrogen receptor.

Structure-Activity Relationship (SAR): SAR provides qualitative insights. For estradiol and its derivatives, extensive research has been conducted on how structural modifications affect binding to the estrogen receptor (ER). Studies on 11β-substituted estradiol derivatives, for instance, have shown that the size, shape, and chemical nature of the substituent at this position can dramatically alter receptor affinity. nih.govacs.org For example, adding bulky hydrophobic groups at the 11β-position can either maintain high affinity or, in some cases, convert the molecule from an agonist (activator) to an antagonist (blocker) of the receptor. acs.org Insertion of a hydroxyl group at the 11-position has been noted to reduce estrogenic activity. youtube.com This knowledge helps in forming a preliminary assessment of the biological activity of this compound based on its specific structure.

Quantitative Structure-Activity Relationship (QSAR): QSAR models take this a step further by creating mathematical equations to predict activity. u-tokyo.ac.jpnih.govresearchgate.net These models use molecular descriptors (numerical values representing properties like size, lipophilicity, and electronic charge distribution) to predict biological endpoints such as binding affinity (e.g., IC50) or mutagenicity. For impurities, predicting mutagenicity is a key concern addressed by the ICH M7 guideline, which recommends using two complementary QSAR methods (one expert rule-based and one statistical-based) to evaluate the risk. immunocure.usnih.govtoxhub-consulting.comoptibrium.comeuropa.eu If this compound were predicted to be mutagenic by these models, it would be flagged for more stringent control and further experimental testing.

Key Findings from SAR Studies on 11-Substituted Estradiol Analogs:

Substituent at 11β-positionEffect on Estrogen Receptor Binding Affinity (RBA)Reference
EthylMaintains good to excellent RBA (109-3000% relative to estradiol) nih.gov
MethoxyGenerally lower RBA compared to ethyl-substituted analogs nih.gov
Amidoalkyl chainsCan produce compounds with good RBA and potent antiestrogenic activity---
Hydroxyl groupReduces overall estrogenic activity youtube.com

Predictive Analytics for this compound Degradation Pathways

Predictive analytics involves using data and computational models to forecast future events. In the context of this compound, this applies to predicting its complete degradation pathway under specific environmental or biological conditions. This goes beyond predicting just the initial products to mapping out a multi-step transformation sequence.

Models can be built using data from experimental studies on related steroid compounds. For example, the microbial degradation of steroids often follows conserved pathways, such as the 9,10-seco pathway for cholesterol or the 4,5-seco pathway for estrogens. nih.govmdpi.com By comparing the structure of this compound to known steroid degradation databases, bioinformatic tools can predict its likely metabolic fate in microorganisms. nih.govoup.com

Regulatory and Pharmacopoeial Considerations for Estradiol Impurity 11 Control

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A, Q3B, Q2R1, Q1A) for Estradi-ol Impurity 11

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The control of Estradi-ol Impurity 11 is primarily governed by the "Q3" series of guidelines on impurities, alongside guidelines for analytical validation and stability testing. ich.org

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the chemistry and safety aspects of impurities in new APIs. ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. ich.org For Estradi-ol Impurity 11, this means that its presence must be reported in regulatory submissions if it is above the reporting threshold. If it exceeds the identification threshold, its chemical structure must be determined. ich.org If it surpasses the qualification threshold, toxicological data are required to justify its safety at the proposed level. ich.orgeuropa.eu

ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline addresses impurities that are degradation products of the drug substance or arise from interactions with excipients in the final drug product. europa.euslideshare.net Estradi-ol Impurity 11 would be monitored in the finished product to ensure it remains within acceptable limits throughout the product's shelf life. europa.eu The thresholds for reporting, identification, and qualification are similar to those in Q3A but are applied to the drug product. europa.eu

Table 1: ICH Q3A/Q3B Thresholds for Reporting, Identification, and Qualification of Impurities mca.gm

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day intake (whichever is lower) 0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

ICH Q2(R1): Validation of Analytical Procedures This guideline mandates that the analytical methods used to detect and quantify Estradi-ol Impurity 11 must be validated to prove they are suitable for their intended purpose. jordilabs.comich.org The validation process assesses various parameters, including accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). ich.orgfda.goveuropa.eu This ensures that the measurements of the impurity are reliable and reproducible.

ICH Q1A(R2): Stability Testing of New Drug Substances and Products Stability studies are essential to understand how the quantity of Estradi-ol Impurity 11 may change over time under various environmental conditions such as temperature, humidity, and light. ich.org These studies help to identify potential degradation products and establish a re-test period for the drug substance and a shelf life for the drug product. ich.org

Compliance with European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) Monographs Pertaining to Estradi-ol Impurities

Both the European Pharmacopoeia and the United States Pharmacopeia provide official standards for drug substances and products. Their monographs contain detailed information on tests, procedures, and acceptance criteria to ensure quality.

Similarly, the USP provides monographs for Estradi-ol and its various dosage forms, such as tablets and vaginal inserts. pharmacopeia.cnuspbpep.comuspnf.com These monographs typically include a section on organic impurities, often employing High-Performance Liquid Chromatography (HPLC) for analysis. The USP sets limits for any individual impurity and for the total of all impurities found. pharmacopeia.cn For example, the USP monograph for Estradi-ol may state that not more than 0.5% of any individual impurity is found, and the total of all impurities should not exceed 1.0%. pharmacopeia.cn

Table 2: Illustrative Example of Impurity Limits in a Pharmacopoeial Monograph for Estradi-ol

Impurity Type Acceptance Criteria (Example)
Any Individual Specified Impurity (e.g., Estrone) ≤ 0.5%
Any Individual Unspecified Impurity ≤ 0.10%
Total Impurities ≤ 1.0%

Note: This table is for illustrative purposes; actual limits are specified in the current, official pharmacopoeial monographs.

Strategies for Impurity Reporting, Identification Thresholds, and Justification of Estradi-ol Impurity 11 Levels

A systematic strategy is required to manage Estradi-ol Impurity 11 in line with regulatory expectations. This strategy involves three key stages:

Reporting : Analytical results for all batches of the drug substance used in clinical, safety, and stability studies must be provided in regulatory submissions. europa.eu Any impurity found at a level above the reporting threshold (e.g., 0.05%) must be reported. mca.gm The results should be presented clearly, often in a tabulated format, designating the impurity by a code or retention time if its structure is unknown. europa.eueuropa.eu

Identification : If Estradi-ol Impurity 11 is consistently observed above the identification threshold (e.g., 0.10%), efforts must be made to determine its chemical structure. slideshare.netgmpinsiders.com Once identified, it becomes a "specified impurity" with its own acceptance criterion in the product specification. europa.euslideshare.net

Justification of Levels (Qualification) : If the level of Estradi-ol Impurity 11 exceeds the qualification threshold (e.g., 0.15%), its safety must be justified. ich.orgslideshare.net Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specific level. ich.orgmca.gm This can be achieved by:

Demonstrating that the impurity was present at or above the proposed level in safety and/or clinical trial batches with no adverse effects. mca.gm

Providing scientific evidence from the literature that the impurity is not toxic.

Showing that the impurity is a significant metabolite of the drug in humans or animals. scribd.com

If none of the above are possible, conducting specific toxicology studies on the impurity. scribd.com

The ultimate goal of these strategies is to establish a robust control system that ensures the level of Estradi-ol Impurity 11 is consistently below a justified, safe limit in every batch of the drug product released to the market.

Compound Names Mentioned

Compound Name
Estradi-ol
Estradi-ol Impurity 11
Estradi-ol Hemihydrate
Estrone (B1671321)

Future Directions and Emerging Research in Estradiol Impurity 11 Science

Development of Greener Analytical Methodologies for Estradiol (B170435) Impurity 11 Analysis

The pharmaceutical industry is increasingly adopting green analytical chemistry principles to minimize its environmental footprint. A significant focus is on reducing the use of hazardous organic solvents in chromatographic methods, which are central to impurity analysis.

Supercritical Fluid Chromatography (SFC) is emerging as a powerful green alternative to traditional High-Performance Liquid Chromatography (HPLC) for the analysis of estradiol and its impurities. SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent like methanol (B129727). This drastically reduces the consumption of toxic solvents.

A comparison between a traditional HPLC method and a greener SFC method for the analysis of estradiol impurities, including Estradiol Impurity 11, highlights the environmental and efficiency benefits of the latter.

ParameterTraditional HPLC MethodGreener SFC Method
Mobile Phase CompositionAcetonitrile, phosphoric acid, tetrahydrofuran (B95107) (27:63:10, v/v/v) nih.govSupercritical CO2 with a methanol gradient twistingmemoirs.com
Analysis TimeApproximately 12 minutes researchgate.netUnder 10 minutes twistingmemoirs.com
Hazardous Solvent Consumption per AnalysisHighSignificantly Reduced
Environmental ImpactHigherLower

Miniaturization and Automation of Impurity Profiling Techniques for this compound

The drive for higher throughput and reduced sample and reagent consumption is leading to the miniaturization and automation of analytical techniques. Microfluidic devices, or "lab-on-a-chip" systems, are at the forefront of this evolution, offering the potential to perform complex analyses on a microscale.

For the analysis of steroidal impurities like this compound, microfluidic systems coupled with sensitive detection methods like tandem mass spectrometry (LC-MS/MS) are being developed. These systems can perform sample extraction, cleanup, and analysis in a single, automated platform. nih.gov

The following table summarizes the potential performance characteristics of a miniaturized microfluidic system for the analysis of steroidal impurities compared to conventional methods.

ParameterConventional MethodMicrofluidic System
Sample Volume RequiredMillilitersMicroliters or less nih.gov
Reagent ConsumptionHighDramatically Reduced nih.gov
Analysis SpeedHoursMinutes nih.gov
Potential for Automation and High-Throughput ScreeningLimitedHigh

Advanced Chemometrics and Data Science Applications in this compound Analysis and Prediction

Chemometrics and data science are becoming indispensable tools in pharmaceutical analysis. These approaches use multivariate statistics and machine learning to extract meaningful information from complex analytical data. In the context of this compound, chemometrics can be applied to predict its formation under various conditions and to enhance the resolution of analytical methods. mdpi.com

Predictive models can be developed based on data from forced degradation studies, where estradiol is subjected to stress conditions like acid, base, oxidation, heat, and light. bepls.com By analyzing the resulting impurity profiles with chemometric software, it is possible to build models that predict the likelihood of this compound formation.

An illustrative example of the parameters for a predictive chemometric model for this compound formation is presented below.

Model ParameterDescription
Input VariablesTemperature, pH, light exposure, humidity, presence of oxidizing agents
Response VariableConcentration of this compound
Modeling TechniquePartial Least Squares (PLS) Regression or Principal Component Analysis (PCA) mdpi.com
Validation ParametersRoot Mean Square Error of Prediction (RMSEP), R-squared (R²)

Novel Approaches for Mitigating this compound Formation during Synthesis and Storage

A thorough understanding of the degradation pathways of estradiol is crucial for developing effective strategies to mitigate the formation of impurities like this compound. nih.gov This impurity, ∆9(11)-Estradiol, is a dehydration product of estradiol. Its formation can be influenced by factors such as pH, temperature, and the presence of catalysts during synthesis and storage.

Process Analytical Technology (PAT) is a modern framework for pharmaceutical manufacturing that aims to ensure quality by designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs). nih.gov By implementing PAT tools, manufacturers can monitor and control the conditions that may lead to the formation of this compound.

The following table outlines some PAT tools and their application in mitigating the formation of estradiol impurities.

PAT ToolCritical Process Parameter MonitoredMitigation Strategy for this compound
In-line pH and temperature probespH and temperature of reaction mixtures and storage environmentsMaintain optimal pH and temperature to minimize dehydration reactions.
Near-Infrared (NIR) SpectroscopyMoisture content and chemical composition in real-timeControl moisture levels to prevent water-mediated degradation pathways.
Raman SpectroscopyMolecular structure and reaction kineticsMonitor the progress of the synthesis to ensure complete reaction and minimize side-product formation.

By integrating these advanced analytical and manufacturing technologies, the pharmaceutical industry can enhance the quality and safety of estradiol products while moving towards more sustainable and efficient practices.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Estradiol Impurity 11 in drug formulations?

  • Methodological Guidance : Reverse-phase ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (RP UPLC-TOF/MS) is widely used for impurity profiling due to its high resolution and sensitivity. Structural confirmation should involve tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to resolve ambiguities in isomeric impurities . For quantification, validated methods must include specificity, linearity, accuracy, and stability assessments under forced degradation conditions (e.g., oxidative stress) .

Q. How can researchers differentiate this compound from structurally similar byproducts during method development?

  • Approach : Employ orthogonal techniques such as:

  • Chromatographic separation : Optimize mobile phase gradients and column selectivity (e.g., C18 vs. phenyl-hexyl columns) to resolve co-eluting impurities .
  • High-resolution mass spectrometry (HRMS) : Use exact mass measurements (e.g., <2 ppm error) and fragmentation patterns to distinguish isomers .
  • Stress testing : Perform controlled degradation studies (acid/base hydrolysis, thermal, photolytic) to correlate impurity formation pathways with structural features .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the degradation pathways of this compound under varying storage conditions?

  • Experimental Strategy :

  • Factorial design : Apply a two-level factorial design to evaluate interactions between factors like temperature, humidity, and pH. This reduces experimental runs while identifying critical degradation drivers .
  • Kinetic modeling : Use Arrhenius equations to predict impurity growth rates under accelerated storage conditions. Include LC-MS/MS data to track intermediate degradants .
  • Forced degradation : Expose the drug substance to extreme conditions (e.g., 40°C/75% RH for 3 months) and monitor impurity profiles using stability-indicating methods .

Q. How can researchers resolve contradictions in impurity toxicity data for this compound across different regulatory guidelines?

  • Analytical Framework :

  • Comparative genotoxicity assessment : Conduct Ames tests, micronucleus assays, and computational toxicology (e.g., QSAR models) to align with ICH M7 and EMA guidelines. Cross-reference with structural alerts for mutagenicity .
  • Batch-to-batch variability analysis : Collect data from ≥10 batches to assess impurity prevalence and statistically correlate with toxicity endpoints .
  • Regulatory harmonization : Reconcile discrepancies by referencing ICH Q3A/B thresholds and region-specific pharmacopeial standards (e.g., USP vs. EP) .

Q. What strategies are effective for synthesizing and purifying this compound for use as a reference standard?

  • Synthesis and Purification Protocol :

  • Synthetic routes : Use regioselective oxidation or epimerization reactions to target Impurity 11, guided by mechanistic studies of estradiol degradation .
  • Purification : Employ preparative HPLC with fraction collection, followed by lyophilization to achieve >95% purity (validated by qNMR) .
  • Characterization : Confirm identity via X-ray crystallography (if crystalline) or 2D NMR (¹H-¹³C HSQC, COSY) for stereochemical assignment .

Methodological and Ethical Considerations

Q. How should researchers design studies to ensure reproducibility in impurity profiling of this compound?

  • Best Practices :

  • Data transparency : Document raw chromatographic data, instrument parameters (e.g., column lot, MS ionization mode), and statistical analysis scripts in supplementary materials .
  • Inter-laboratory validation : Collaborate with independent labs to verify method robustness using standardized reference materials .
  • Ethical compliance : Obtain IRB approval for studies involving human-derived samples (e.g., metabolite analysis) and adhere to FAIR data principles .

Data Presentation and Reporting

Q. What are the key elements to include when reporting impurity data for regulatory submissions?

  • Critical Components :

  • Identity confirmation : Provide HRMS, NMR, and IR spectra with peak annotations .
  • Quantitative thresholds : Tabulate batch-specific impurity levels against ICH Q3A/B limits (e.g., 0.10% for unidentified impurities) .
  • Stability summaries : Include graphical trends (e.g., impurity vs. time plots) and Arrhenius-derived shelf-life projections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.